molecular formula C22H19N3O3 B5117461 5-[(diphenylacetyl)amino]isophthalamide

5-[(diphenylacetyl)amino]isophthalamide

Cat. No.: B5117461
M. Wt: 373.4 g/mol
InChI Key: TUJUEMRVGUBPJK-UHFFFAOYSA-N
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Description

5-[(Diphenylacetyl)amino]isophthalamide is a synthetic polyamide derivative characterized by a central isophthalamide backbone substituted at the 5-position with a diphenylacetyl group. This compound belongs to a broader class of isophthalamides, which are widely studied for their structural versatility and bioactivity, particularly in drug discovery and polymer science . The diphenylacetyl moiety confers hydrophobicity and steric bulk, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-20(26)16-11-17(21(24)27)13-18(12-16)25-22(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,26)(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJUEMRVGUBPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the 5-Position

5-[(4-Fluorobenzoyl)amino]isophthalamide
  • Structure : Features a 4-fluorobenzoyl group instead of diphenylacetyl.
  • Physicochemical Properties : Molecular formula C₁₅H₁₂FN₃O₃ (MW 301.27) with a single fluorine atom enhancing polarity compared to diphenylacetyl .
  • Bioactivity : Fluorinated aromatic groups are common in enzyme inhibitors (e.g., β-secretase) due to improved target interactions and metabolic stability .
5-(Methyl(methylsulfonyl)amino)isophthalamide Derivatives
  • Structure: Substituted with a methylsulfonylamino group at the 5-position.
  • Bioactivity : Demonstrated potent β-secretase inhibition (IC₅₀ = 0.010–0.031 µM), outperforming analogs with nitro or hydrogen substituents. The sulfonyl group enhances hydrogen bonding with enzyme pockets .
  • Comparison: The diphenylacetyl group in 5-[(diphenylacetyl)amino]isophthalamide may provide superior hydrophobic interactions but could reduce solubility compared to sulfonamide derivatives.

Substituent Variations at the 3-Position

N-Phenyl-N'-(2-Phenylethyl)isophthalamide
  • Structure : A model compound with phenylethyl and phenyl groups at the 3-position.
  • Synthesis : Prepared via sequential polyamide reactions, highlighting the feasibility of introducing bulky aromatic substituents .
  • Relevance : Demonstrates that steric bulk at the 3-position can be tolerated, suggesting similar flexibility for diphenylacetyl substitution at the 5-position.
HE-Based Inhibitors with (4-Fluorophenyl)ethyl Groups
  • Structure : Substituted at the 3-position with (R)-1-(4-fluorophenyl)ethyl.
  • Bioactivity: These compounds showed nanomolar β-secretase inhibition due to optimal packing against Ile110 in the enzyme’s S3 subpocket .
  • Comparison: The diphenylacetyl group in this compound may occupy a similar hydrophobic pocket but with distinct orientation due to its bifurcated aromatic system.

Physicochemical and Structural Comparisons

Compound Substituent (5-Position) Molecular Weight Key Bioactivity (IC₅₀) LogP (Predicted)
This compound Diphenylacetyl ~400 (estimated) N/A ~4.8
5-[(4-Fluorobenzoyl)amino]isophthalamide 4-Fluorobenzoyl 301.27 N/A ~2.5
5-(Methylsulfonylamino)isophthalamide Methylsulfonylamino ~300 (estimated) 0.010–0.031 µM ~1.8
Dimethyl 5-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}isophthalate Dichlorophenoxybutanoyl 440.3 N/A 4.5

Key Observations :

  • Bioactivity: Sulfonyl and fluorophenyl groups enhance enzyme inhibition, while bulkier groups (e.g., dichlorophenoxy) may limit target access.

Structure-Activity Relationship (SAR) Insights

5-Position Substitutions :

  • Electron-withdrawing groups (e.g., sulfonyl, fluorine) improve hydrogen bonding and potency in enzyme inhibitors .
  • Bulky groups (e.g., diphenylacetyl) may enhance binding in hydrophobic pockets but require careful optimization to avoid steric clashes.

3-Position Substitutions :

  • Aromatic or fluorinated alkyl groups (e.g., (4-fluorophenyl)ethyl) optimize interactions with enzyme subpockets, as seen in β-secretase inhibitors .

Contradictory Findings: Nitro groups at the 5-position were less effective than methylsulfonylamino in β-secretase inhibitors, contrary to prior studies. This highlights the context-dependent nature of substituent effects .

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